Acetic acid;5-bromopent-3-en-1-ol

描述

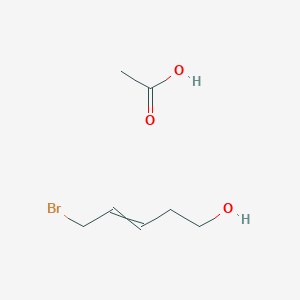

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in food preservation, chemical synthesis, and industrial processes. It is characterized by its pungent odor, miscibility with water, and role as a weak acid (pKa ≈ 4.76) . 5-Bromopent-3-en-1-ol (C₅H₉BrO) is a brominated unsaturated alcohol with a reactive hydroxyl group and a bromine substituent on a pentenol backbone.

属性

CAS 编号 |

144581-77-1 |

|---|---|

分子式 |

C7H13BrO3 |

分子量 |

225.08 g/mol |

IUPAC 名称 |

acetic acid;5-bromopent-3-en-1-ol |

InChI |

InChI=1S/C5H9BrO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h1-2,7H,3-5H2;1H3,(H,3,4) |

InChI 键 |

XSALBODENOWLLE-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)O.C(CO)C=CCBr |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-bromopent-3-en-1-ol typically involves the bromination of pent-3-en-1-ol followed by esterification with acetic acid. The bromination reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully monitored to maintain the desired product yield and purity .

化学反应分析

Types of Reactions

Acetic acid;5-bromopent-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the brominated group to a hydroxyl group or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pentenol derivatives.

科学研究应用

Synthesis of Complex Organic Molecules

5-Bromopent-3-en-1-ol is utilized as a key intermediate in the synthesis of various complex organic molecules. For instance, it has been employed in the stereoselective synthesis of biologically active compounds such as DL-histrionicotoxin and phenyl-ketone fatty acids. The reactivity of its double bond allows for further functionalization through various organic reactions, including nucleophilic additions and cycloadditions .

Pharmaceutical Applications

The combination of acetic acid and 5-bromopent-3-en-1-ol has shown potential in pharmaceutical applications. Acetic acid serves as a solvent or reagent in reactions that produce pharmacologically active compounds. For example, 5-bromopent-3-en-1-ol can be transformed into derivatives that exhibit anti-cancer properties or act as intermediates in the synthesis of steroid hormones .

Material Chemistry

In material chemistry, acetic acid is often used to modify surfaces or to create polymers. The presence of 5-bromopent-3-en-1-ol can enhance the properties of these materials by introducing specific functional groups that improve adhesion, flexibility, or thermal stability. This is particularly relevant in the development of coatings and adhesives .

Table 1: Comparison of Synthesis Methods for 5-Bromopent-3-en-1-ol

| Method | Reactants | Yield (%) | Conditions |

|---|---|---|---|

| Bromination | 4-Pentene-1-alcohol + PBr₃ | 50.2 | Heating at 150°C for 6 hours |

| Coupling Reaction | Acrolein + Acetic Acid | Varies | Varies (temperature dependent) |

| Direct Synthesis | 1,5-Dibromopentane + DMF | 76 | Heating at 140°C for 4 hours |

Case Study 1: Synthesis of Steroidal Compounds

A study demonstrated the use of acetic acid and 5-bromopent-3-en-1-ol in synthesizing steroidal compounds. The reaction involved the formation of an allylic bromide from the alcohol, followed by nucleophilic substitution to introduce various substituents. This approach yielded high selectivity for desired products while minimizing by-products .

Case Study 2: Development of Anti-Cancer Agents

Research has shown that derivatives of 5-bromopent-3-en-1-ol possess anti-cancer properties. In one study, compounds synthesized from this intermediate were tested against various cancer cell lines, revealing significant cytotoxic effects. Acetic acid was used to facilitate the reaction conditions necessary for producing these derivatives efficiently .

作用机制

The mechanism of action of acetic acid;5-bromopent-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The brominated group can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Acetic Acid vs. Formic Acid and Glacial Acetic Acid

Acetic acid is often compared to formic acid (HCOOH) and glacial acetic acid due to structural and functional similarities:

| Property | Acetic Acid | Formic Acid | Glacial Acetic Acid |

|---|---|---|---|

| Structure | CH₃COOH (2-carbon) | HCOOH (1-carbon) | CH₃COOH (≥99% purity) |

| pKa | 4.76 | 3.75 | 4.76 |

| Boiling Point (°C) | 118 | 100.8 | 118 |

| Applications | Food preservative, chemical synthesis | Textile dyeing, fuel cells | Industrial solvent, chemical synthesis |

| Reactivity | Moderate acidity, esterification | Stronger acidity, decarboxylation | High corrosivity, solvent |

Formic acid’s higher acidity (pKa 3.75) arises from its lack of electron-donating methyl groups, which destabilizes the conjugate base . Glacial acetic acid, being anhydrous, is preferred in reactions requiring water-free conditions, such as acetylation .

5-Bromopent-3-en-1-ol vs. Other Brominated Alcohols

Brominated alcohols like 5-bromopent-3-en-1-ol share reactivity patterns with other halogenated alcohols, such as 3-bromocyclopentanol or 4-bromobenzyl alcohol. Key differences include:

- Electrophilic Reactivity : The bromine atom in 5-bromopent-3-en-1-ol enhances electrophilic substitution reactions, similar to 2-(4-bromophenyl)acetic acid derivatives .

- Hydroxyl Group Activity : The allylic hydroxyl group in 5-bromopent-3-en-1-ol may undergo oxidation or elimination more readily than saturated bromo-alcohols due to conjugation with the double bond.

- Thermal Stability: Brominated alkenols like 5-bromopent-3-en-1-ol are less stable than their saturated analogs, as seen in studies on bromocyclopentene derivatives .

Combined Properties of Acetic Acid and 5-Bromopent-3-en-1-ol

In mixtures, acetic acid could protonate the hydroxyl group of 5-bromopent-3-en-1-ol, forming an ester or acetylation product under catalytic conditions. This interaction mirrors ethanol-acetic acid esterification to form ethyl acetate . However, the bromine substituent may sterically hinder such reactions compared to simpler alcohols.

Biochemical Implications

- Proteomic Responses : Acetic acid stress in bacteria downregulates oxidoreductases (e.g., NADH:flavin oxidoreductase) and upregulates chaperonins, as observed in Acetobacter pasteurianus . Similar stress responses might occur with brominated alcohols due to oxidative damage from bromine radicals.

- Metabolic Flux: Overexpression of pyrroloquinoline quinone-alcohol dehydrogenase (PQQ-ADH) in acetic acid bacteria enhances ethanol oxidation but reduces tricarboxylic acid cycle activity . Brominated compounds could further disrupt metabolic pathways by alkylating enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。